2,2,3-trimethyl-3-phenylbutanoic acid
CAS No.: 29206-02-8
Cat. No.: VC11495824
Molecular Formula: C13H18O2
Molecular Weight: 206.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29206-02-8 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2,2,3-trimethyl-3-phenylbutanoic acid features a phenyl group attached to the third carbon of a butanoic acid chain, flanked by methyl groups at positions 2, 2, and 3. This configuration introduces significant steric hindrance, influencing its reactivity and solubility. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 29206-02-8 | |
| Molecular Formula | ||
| Molecular Weight | 206.3 g/mol | |
| Purity | ≥95% | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
The absence of melting and boiling point data underscores the need for further experimental characterization. Comparative analysis with 3-phenylbutyric acid (CAS 4593-90-2), which has a molecular weight of 164.2 g/mol and a melting point of 65–68°C , suggests that the additional methyl groups in 2,2,3-trimethyl-3-phenylbutanoic acid likely increase its hydrophobicity and thermal stability.
Synthesis and Manufacturing
Alkylation and Oxidation Pathways
The synthesis of 2,2,3-trimethyl-3-phenylbutanoic acid is proposed to involve alkylation reactions of benzene derivatives followed by oxidation. A plausible route begins with the condensation of a substituted benzene precursor (e.g., benzaldehyde) with a β-keto ester, such as ethyl acetoacetate, in the presence of a protic solvent and condensation catalyst . For example, phenylaldehyde and ethyl acetoacetate may undergo nucleophilic addition to form a diacetyl intermediate, which is subsequently decarboxylated and oxidized to introduce the carboxylic acid moiety .
Reaction Conditions and Catalysts
Key steps in analogous syntheses, such as the preparation of 4-amino-3-phenylbutyric acid , involve:
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Condensation: Protic solvents (e.g., ethanol) and catalysts like piperidine facilitate nucleophilic addition.
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Decarbonylation: Strong alkaline solutions (e.g., NaOH) at elevated temperatures remove carbonyl groups.
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Oxidation: Permanganate-periodate systems under controlled pH and temperature yield carboxylic acids .
While specific yields for 2,2,3-trimethyl-3-phenylbutanoic acid are unreported, similar protocols for phenylbutyric acids achieve yields exceeding 70% under optimized conditions .
Research Gaps and Future Directions
Despite its synthetic accessibility, 2,2,3-trimethyl-3-phenylbutanoic acid remains understudied. Critical research priorities include:
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Biological Activity Screening: Evaluation of antimicrobial, anticancer, or enzymatic inhibitory properties.
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Kinetic and Thermodynamic Studies: Determination of reaction rates and stability under varying pH and temperature, akin to studies on 2-methyl-3-methoxy-4-phenylbutanoic acid .
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Material Characterization: Measurement of melting/boiling points, solubility, and crystallinity for industrial applications.
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